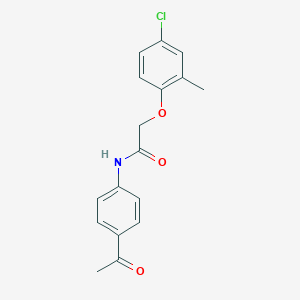

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNXRYYPIWPBSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352169 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282104-93-2 | |

| Record name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ACETYLPHENYL)-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the novel chemical entity, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. This compound incorporates two key pharmacophores: the phenoxyacetic acid moiety, renowned for its herbicidal properties, and the N-acetylphenyl amine structure, a common scaffold in medicinal chemistry. By elucidating a robust synthetic pathway and a multi-faceted analytical characterization strategy, this document serves as a vital resource for researchers in agrochemical development, medicinal chemistry, and materials science. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction and Scientific Rationale

The field of synthetic chemistry continuously seeks to create novel molecules with tailored functionalities. The target compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, is a rationally designed molecule that merges the structural features of (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 4-aminoacetophenone. MCPA is a widely used systemic phenoxy herbicide that functions as a synthetic auxin, selectively targeting broadleaf weeds[1][2]. The 4-aminoacetophenone moiety provides a versatile chemical handle and is a precursor in various pharmaceutical syntheses[3][4][5].

The creation of an amide linkage between these two precursors generates a molecule with potential for new biological activities. The amide bond introduces structural rigidity and specific hydrogen bonding capabilities, which can significantly influence its interaction with biological targets. This guide provides the foundational chemistry to enable further investigation into the potential applications of this compound.

Retrosynthetic Analysis and Strategy

A retrosynthetic approach to N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide identifies the primary amide bond as the key disconnection point. This logic simplifies the synthesis into a convergent, two-component strategy.

Sources

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. MCPA - Wikipedia [en.wikipedia.org]

- 3. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Introduction

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is a novel small molecule with potential applications in drug discovery and development.[1][2] Its chemical structure, combining an acetanilide moiety with a phenoxyacetic acid derivative, suggests a diverse range of chemical and biological activities worthy of investigation. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic route, and detailed experimental protocols for its characterization. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to further explore the therapeutic potential of this compound.

The strategic design of this molecule, which is not found in nature, is a testament to the meticulous process of inventing small molecule drugs to ensure precise performance and minimize side effects.[3] The journey of a small molecule from discovery to a potential therapeutic involves rigorous preclinical development to establish a foundation for clinical trials.[4] This process includes a thorough characterization of its physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[5]

Molecular Structure and Properties

The fundamental characteristics of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide are summarized below.

| Identifier | Value |

| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |

| Molecular Formula | C₁₇H₁₆ClNO₃ |

| Molecular Weight | 317.77 g/mol |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C |

Note: The molecular weight and formula are calculated based on the chemical structure.

Proposed Synthesis

The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide can be achieved through a nucleophilic substitution reaction between N-(4-acetylphenyl)-2-chloroacetamide and 4-chloro-2-methylphenol. This method is a common and effective way to form ether linkages.[6]

Synthetic Workflow

Caption: Proposed synthetic route for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Detailed Experimental Protocol

-

Preparation of N-(4-acetylphenyl)-2-chloroacetamide: To a stirred solution of 4-aminoacetophenone in a suitable solvent such as dichloromethane, add chloroacetyl chloride dropwise at 0°C.[7] The reaction is then stirred at room temperature. The resulting solid can be purified by recrystallization.

-

Synthesis of the final product: In a round-bottom flask, combine N-(4-acetylphenyl)-2-chloroacetamide, 4-chloro-2-methylphenol, and potassium carbonate in acetone. The mixture is heated to reflux and stirred for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization

A thorough understanding of the physicochemical properties is paramount in the early stages of drug development.[5]

Melting Point

The melting point is a crucial indicator of purity.

-

Experimental Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the purified compound is packed into a capillary tube and heated slowly. The temperature range over which the compound melts is recorded. For similar compounds, melting points have been observed in the range of 114-118 °C.[8]

Solubility

Solubility is a key factor influencing a drug's absorption and bioavailability.

-

Experimental Protocol: The solubility can be determined in various solvents, including water, buffers at different pH values, and organic solvents. A known amount of the compound is added to a specific volume of the solvent and shaken at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured using techniques like HPLC. The parent compound, 4-chloro-2-methylphenoxyacetic acid, is noted to be insoluble in water.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and its ability to cross cell membranes.

-

Experimental Protocol: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. After vigorous shaking and separation of the two phases, the concentration of the compound in each phase is determined by UV-Vis spectroscopy or HPLC. The LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include aromatic protons, a singlet for the acetyl group's methyl protons, a singlet for the methylene protons, and a singlet for the methyl group on the phenoxy ring.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule.

-

Protocol: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.[6]

-

-

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule. Key expected peaks would include C=O stretching for the acetyl and amide groups, N-H stretching for the amide, and C-O stretching for the ether linkage.

-

Protocol: The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[6]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and provides information about the fragmentation pattern of the molecule, which helps in structural confirmation.

-

Protocol: The mass spectrum can be obtained using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).[9] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

-

Potential Applications and Future Directions

The structural motifs within N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide suggest several potential avenues for research. The acetamide linkage is a common feature in many biologically active compounds.[10][11][12] The 4-chloro-2-methylphenoxyacetic acid (MCPA) moiety is a well-known herbicide, indicating potential interactions with biological systems.[13][14] Further studies could explore its potential as an anti-inflammatory, antioxidant, or antimicrobial agent. The process of taking such a small molecule from the lab to the market is a long and complex one, involving extensive preclinical and clinical trials.[5]

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. By outlining a plausible synthetic route and detailed protocols for characterization, this document serves as a valuable resource for researchers dedicated to the discovery and development of novel small molecule therapeutics. The systematic evaluation of its properties will be instrumental in unlocking its full therapeutic potential.

References

-

Deepak Kumar, Garima Khare, Beena, Saqib Kidwai, Anil K. Tyagi, Ramandeep Singh, Diwan S. Rawat. Novel isoniazid-amidoether derivatives: Synthesis, characterization and their antimycobacterial activity evaluation. RSC Advances, 2014. [Link]

-

PubChem. N-(4-acetylphenyl)-2-chloroacetamide. [Link]

-

Wikipedia. MCPA. [Link]

- MCPA.pdf.

-

PubChem. (4-chloro-2-Methylphenoxy)acetic acid. [Link]

-

PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]

-

US EPA. Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-. [Link]

-

Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]

- Google Patents.

-

ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... [Link]

-

NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

PubMed Central. Paving the way for small-molecule drug discovery. [Link]

-

ACS Publications. Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. [Link]

-

NIH. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

-

Neuland Labs. Small Molecule Drug Development: Process, Strengths, and CDMO Role. [Link]

-

ResearchGate. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor. [Link]

-

Patheon pharma services. What are Small Molecule Drugs?. [Link]

-

ResearchGate. 2-Chloro-N-(4-nitrophenyl)acetamide. [Link]

-

ResearchGate. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

-

ResearchGate. Synthesis of N‐(4‐acetylphenyl)acetamide 61.. [Link]

-

Chromatography Online. Drug Development Process: Nonclinical Development of Small-Molecule Drugs. [Link]

-

NIST WebBook. Acetamide, N-methyl-N-(4-methylphenyl)-. [Link]

-

ResearchGate. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

Sources

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]

- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. deq.mt.gov [deq.mt.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 11. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. MCPA - Wikipedia [en.wikipedia.org]

- 14. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting Unexplored Territory

In the landscape of chemical biology and drug discovery, countless molecules exist with predicted but unverified biological activities. N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is one such compound. While direct experimental evidence detailing its mechanism of action remains to be published, its chemical architecture offers compelling clues to its potential biological functions. This guide is structured not as a review of established facts, but as a prospective analysis—a roadmap for investigation. We will dissect the molecule into its constituent pharmacophores, hypothesize its mechanism of action based on the known activities of analogous structures, and propose a rigorous experimental framework to validate these hypotheses. Our approach is grounded in the principles of structure-activity relationships and is designed to empower researchers to pioneer the study of this intriguing molecule.

I. Molecular Deconstruction and Hypothesis Formulation

The structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide presents two primary moieties of interest: the (4-chloro-2-methylphenoxy)acetyl group and the N-(4-acetylphenyl) group. The ether linkage and the amide bond that connect these fragments are also key determinants of the molecule's overall conformation and properties.

-

The (4-chloro-2-methylphenoxy)acetyl Moiety: This component is structurally analogous to the well-characterized phenoxy herbicide, 4-chloro-2-methylphenoxyacetic acid (MCPA)[1][2]. MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA)[1][2]. This leads to uncontrolled growth and ultimately death in susceptible broadleaf plants[2]. The core hypothesis, therefore, is that our target molecule may exhibit herbicidal or plant growth-regulating properties by interfering with auxin signaling pathways.

-

The N-(4-acetylphenyl)acetamide Moiety: Acetamide derivatives are a versatile class of compounds with a broad spectrum of reported biological activities. These include anti-inflammatory, antioxidant, antibacterial, and antifungal properties[3][4][5]. Furthermore, aryl acetamide structures have been investigated as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are key mediators of inflammation[6]. The N-(4-acetylphenyl)-2-chloroacetamide precursor has also been studied as a potential tyrosinase inhibitor[7]. This suggests a second, independent hypothesis: the molecule may possess pharmacological activities in mammalian systems, potentially as an anti-inflammatory or enzyme-inhibiting agent.

Based on this deconstruction, we can formulate two primary hypotheses regarding the mechanism of action of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide:

Hypothesis 1: The molecule acts as a pro-herbicide, which upon hydrolysis, releases a compound that mimics synthetic auxins, disrupting plant growth.

Hypothesis 2: The intact molecule possesses bioactivity in mammalian cells, potentially through the inhibition of inflammatory pathways or other enzymatic targets.

The following sections will detail the experimental workflows required to systematically investigate these hypotheses.

II. Experimental Validation of the Pro-Herbicide Hypothesis (Hypothesis 1)

The central premise of this hypothesis is the cleavage of the amide bond to release a bioactive metabolite analogous to MCPA. The experimental workflow must therefore address both the metabolic conversion and the resulting biological effect in plants.

Workflow for Investigating Pro-Herbicide Activity

Caption: Experimental workflow to test the pro-herbicide hypothesis.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay

-

Preparation of Plant Microsomes: Homogenize young Arabidopsis thaliana seedlings in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Incubation: Incubate N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (at a final concentration of 1-10 µM) with the microsomal preparation in the presence of NADPH.

-

Sample Analysis: At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction with acetonitrile. Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.

-

Data Interpretation: Monitor the disappearance of the parent compound and the appearance of the predicted metabolite, 4-chloro-2-methylphenoxyacetic acid. The rate of disappearance will determine the metabolic stability.

Protocol 2: Auxin-Inducible Reporter Gene Assay

-

Cell Culture: Use a stable Arabidopsis thaliana cell line or protoplasts expressing a synthetic auxin-responsive promoter fused to a reporter gene (e.g., DR5::GUS or DR5::LUC).

-

Treatment: Treat the cells with a dose-response range of the parent compound, the suspected hydrolyzed metabolite, and MCPA as a positive control.

-

Reporter Assay: After an appropriate incubation period (e.g., 24 hours), perform a GUS histochemical assay or measure luciferase activity.

-

Causality Assessment: A significant induction of the reporter gene by the parent compound and its metabolite would strongly support an auxin-like mechanism.

III. Experimental Validation of Pharmacological Activity (Hypothesis 2)

This hypothesis focuses on the potential for the intact molecule to exert a biological effect in mammalian systems, likely through anti-inflammatory or enzyme-inhibiting mechanisms.

Workflow for Investigating Pharmacological Activity

Caption: Experimental workflow to test the pharmacological activity hypothesis.

Detailed Experimental Protocols

Protocol 3: Anti-inflammatory Screening in Macrophages

-

Cell Culture and Stimulation: Plate RAW 264.7 macrophages and pre-treat with various concentrations of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide for 1 hour. Subsequently, stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of nitric oxide production.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using commercial ELISA kits.

-

Self-Validation: A dose-dependent reduction in nitric oxide and cytokine levels in non-cytotoxic concentrations of the compound would indicate anti-inflammatory activity.

Protocol 4: In Vitro Enzyme Inhibition Assays

-

COX and LOX Inhibition: Utilize commercially available colorimetric or fluorometric assay kits to assess the inhibitory activity of the compound against purified ovine COX-1 and COX-2, and soybean 5-LOX.

-

IC50 Determination: Perform the assays with a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).

-

Causality Assessment: Potent inhibition of these enzymes would provide a direct molecular mechanism for any observed anti-inflammatory effects.

Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Cell Preparation: Seed J774.A1 macrophages or another suitable cell line in a 96-well plate[5].

-

Probe Loading: Load the cells with 2',7'-dichlorofluorescein-diacetate (H2DCF-DA), a probe that fluoresces upon oxidation by ROS[5].

-

Treatment and Oxidative Stress Induction: Pre-treat the cells with the test compound, followed by the addition of an ROS inducer like tert-butyl hydroperoxide (tBOH)[5].

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A reduction in fluorescence in compound-treated cells compared to the control indicates ROS scavenging or suppression of ROS production.

IV. Quantitative Data Summary and Future Directions

As this is a prospective guide, no quantitative data exists for N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. However, upon completion of the proposed experiments, the data should be summarized as follows:

Table 1: Summary of Pro-Herbicide Activity

| Assay | Parameter | Value |

|---|---|---|

| Metabolic Stability | Half-life (t½) in plant microsomes | TBD |

| Auxin Reporter Assay | EC50 (Parent Compound) | TBD |

| Auxin Reporter Assay | EC50 (Metabolite) | TBD |

| Whole Plant Assay | Root Growth IC50 | TBD |

Table 2: Summary of Pharmacological Activity

| Assay | Parameter | Value |

|---|---|---|

| Cytotoxicity (RAW 264.7) | CC50 | TBD |

| Nitric Oxide Inhibition | IC50 | TBD |

| TNF-α Inhibition | IC50 | TBD |

| COX-1 Inhibition | IC50 | TBD |

| COX-2 Inhibition | IC50 | TBD |

| 5-LOX Inhibition | IC50 | TBD |

| ROS Scavenging | IC50 | TBD |

Future Directions: The results from these initial investigations will pave the way for more advanced studies. If the pro-herbicide hypothesis is confirmed, further research could focus on its selectivity for different plant species and its environmental fate. If pharmacological activity is observed, subsequent studies could involve in vivo models of inflammation or pain, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

V. Conclusion

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide stands at the intersection of agrochemical and medicinal chemistry. Its structural features suggest a dual potential as both a pro-herbicide and a pharmacologically active agent. The experimental workflows detailed in this guide provide a comprehensive and logically structured approach to elucidating its true mechanism of action. By systematically testing these hypotheses, the scientific community can move this molecule from the realm of speculation to the forefront of chemical biology, potentially unlocking a new tool for agriculture or a novel therapeutic lead.

References

-

Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor - PMC. (2024). National Center for Biotechnology Information. [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). PubChem. [Link]

-

N-(4-Chloro-phen-yl)-2-(hydroxy-imino)acetamide - PubMed. (2011). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. [Link]

- Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain - Google Patents. (2011).

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed. (2015). National Center for Biotechnology Information. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2013). National Center for Biotechnology Information. [Link]

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)... - ResearchGate. (2021). ResearchGate. [Link]

-

2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem. (n.d.). PubChem. [Link]

- A method for preparing 4-chloro-2-methylphenoxyalkanoic acids - Google Patents. (1993).

-

Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - NIH. (2023). National Center for Biotechnology Information. [Link]

-

N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem. (n.d.). PubChem. [Link]

-

(±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - MDPI. (2023). MDPI. [Link]

-

N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide - PubChemLite. (n.d.). PubChemLite. [Link]

- Acetamide derivatives as glucokinase activators, their process and medicinal applications - Google Patents. (2009).

-

Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed. (2009). National Center for Biotechnology Information. [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

- 1. Ultra-sensitive detection of 4-chloro-2-methylphenoxyacetic acid herbicide using a porous Co-1,4-benzenedicarboxylate /montmorillonite nanocomposite sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-(4-acetylphenyl)-2-chloroacetamide | C10H10ClNO2 | CID 735939 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

This guide provides a detailed framework for the comprehensive biological activity screening of the novel compound, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. Developed for researchers, scientists, and drug development professionals, this document outlines a strategic approach to elucidating the therapeutic potential of this phenoxyacetamide derivative. Drawing upon established methodologies and the known pharmacological profiles of related compounds, this guide offers a scientifically rigorous pathway for investigation.

Introduction: The Therapeutic Potential of Phenoxyacetamide Derivatives

Phenoxyacetamide derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The core structure, characterized by a phenoxy group linked to an acetamide moiety, provides a scaffold that can be readily modified to optimize pharmacological properties. The subject of this guide, N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, incorporates key structural features, including a halogenated phenoxy ring and an acetylphenyl group, which suggest a high potential for diverse biological activities. This guide will detail the foundational screening assays to explore these potential therapeutic applications.

Section 1: Anticancer Activity Screening

The potential of phenoxyacetamide derivatives to inhibit cancer cell growth is a primary area of investigation.[3][5] A robust initial screening for anticancer activity can be achieved through in vitro cytotoxicity assays. The MTT assay is a widely accepted, reliable, and efficient colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7]

In Vitro Cytotoxicity Evaluation: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[6] A reduction in formazan production is indicative of decreased cell viability.

-

Cell Culture:

-

Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).

-

Culture the cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase and determine cell viability using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in culture medium to achieve a range of final concentrations.

-

Replace the culture medium in the wells with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).[8]

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.

-

Mechanistic Insights: Potential Anticancer Action

Phenoxyacetamide derivatives may exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9] The phenoxy moiety can play a crucial role in the compound's interaction with biological targets.[1] Further studies, such as flow cytometry for cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), can be employed to elucidate the underlying mechanism of action.

Section 2: Antimicrobial Activity Screening

The structural characteristics of phenoxyacetamide derivatives suggest their potential as antimicrobial agents.[4][10] The agar well diffusion method is a widely used and straightforward technique for the preliminary screening of antimicrobial activity.[11]

In Vitro Antimicrobial Evaluation: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit the growth of microorganisms by measuring the diameter of the zone of inhibition around a well containing the test compound.[11]

-

Microorganism Preparation:

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as a fungal strain (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Agar Plate Preparation:

-

Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.

-

Pour the sterile molten agar into sterile Petri dishes and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plates.

-

-

Well Preparation and Compound Application:

-

Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Prepare different concentrations of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in a suitable solvent.

-

Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the respective wells.

-

Include a negative control (solvent alone) and a positive control (a standard antibiotic, e.g., ciprofloxacin for bacteria, and fluconazole for fungi).

-

-

Incubation:

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

A larger zone of inhibition indicates greater antimicrobial activity.

-

Mechanistic Insights: Potential Antimicrobial Action

The antimicrobial mechanism of phenoxyacetamide derivatives may involve the disruption of microbial cell wall synthesis, alteration of cell membrane permeability, or inhibition of essential enzymes.[12][13] The presence of a chlorine atom on the phenoxy ring can enhance the lipophilicity of the molecule, potentially facilitating its entry into microbial cells.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.[14] The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[15][16]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This model is based on the principle that the subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema.[15] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Animal Acclimatization and Grouping:

-

Use healthy adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.

-

Divide the animals into groups (n=6 per group): a control group, a positive control group, and at least two test groups receiving different doses of the compound.

-

-

Compound Administration:

-

Administer N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide orally or intraperitoneally to the test groups.

-

Administer the vehicle (e.g., saline with a small amount of Tween 80) to the control group.

-

Administer a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) to the positive control group.

-

-

Induction of Inflammation:

-

Measurement of Paw Edema:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

-

Mechanistic Insights: Potential Anti-inflammatory Action

The anti-inflammatory effects of acetamide derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), particularly COX-2.[19][20] They may also act by reducing the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[14] Further investigations could involve measuring the levels of these mediators in the inflamed tissue.

Data Presentation and Interpretation

All quantitative data from the screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

| Cell Line | IC50 (µM) |

| MCF-7 | Data to be determined |

| A549 | Data to be determined |

| HepG2 | Data to be determined |

| Doxorubicin | Reference value |

Table 2: Antimicrobial Activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide (Zone of Inhibition in mm)

| Microorganism | Concentration 1 | Concentration 2 | Concentration 3 | Positive Control |

| S. aureus | Data to be determined | Data to be determined | Data to be determined | Reference value |

| E. coli | Data to be determined | Data to be determined | Data to be determined | Reference value |

| C. albicans | Data to be determined | Data to be determined | Data to be determined | Reference value |

Table 3: Anti-inflammatory Activity of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in the Carrageenan-Induced Paw Edema Model

| Treatment Group | Dose | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |

| Vehicle Control | - | 0 | 0 |

| Test Compound | Dose 1 | Data to be determined | Data to be determined |

| Test Compound | Dose 2 | Data to be determined | Data to be determined |

| Positive Control | Ref. Dose | Reference value | Reference value |

Conclusion

This technical guide provides a comprehensive and scientifically grounded approach to the initial biological activity screening of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. By systematically evaluating its anticancer, antimicrobial, and anti-inflammatory potential, researchers can effectively identify and characterize its therapeutic promise. The detailed protocols and rationale provided herein are designed to ensure the generation of reliable and reproducible data, paving the way for further preclinical development.

References

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (2014). National Center for Biotechnology Information. Retrieved from [Link]

-

Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. Retrieved from [Link]

-

Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. (2023). MDPI. Retrieved from [Link]

-

Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Lab Vids. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles. (1998). National Center for Biotechnology Information. Retrieved from [Link]

-

Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (2024). JETIR. Retrieved from [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. Retrieved from [Link]

-

Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). ResearchGate. Retrieved from [Link]

-

An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023). Galaxy Publication. Retrieved from [Link]

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (2007). ResearchGate. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. Retrieved from [Link]

-

Anti-inflammatory activity data of heterocyclic acetamide derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advancement, Mechanisms of Action and Applications of Tumor-Targeting Peptides. (2024). Biomedical Research and Therapy. Retrieved from [Link]

-

Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved from [Link]

-

Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. Retrieved from [Link]

-

WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). CORE. Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. (2019). MDPI. Retrieved from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]

-

Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. Retrieved from [Link]

-

Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (2023). MDPI. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2018). MDPI. Retrieved from [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (2015). The Journal of Phytopharmacology. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hereditybio.in [hereditybio.in]

- 12. mdpi.com [mdpi.com]

- 13. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-protocol.org [bio-protocol.org]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. archivepp.com [archivepp.com]

- 20. galaxypub.co [galaxypub.co]

The Evolving Landscape of Phenoxyacetamide Scaffolds: A Technical Guide for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxyacetamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of compounds with a wide array of pharmacological activities. This technical guide provides a comprehensive overview of phenoxyacetamide derivatives, with a particular focus on their synthesis, anticonvulsant, and antimicrobial properties. We delve into the nuanced structure-activity relationships that govern their biological effects and explore the underlying mechanisms of action. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the design of novel therapeutic agents based on the phenoxyacetamide framework.

Introduction: The Significance of the Phenoxyacetamide Moiety

The phenoxyacetamide structure, characterized by a phenyl ring linked to an acetamide group through an ether bond, is a cornerstone in the development of new therapeutic agents. This deceptively simple chemical framework offers a unique combination of structural rigidity and conformational flexibility, allowing for the precise positioning of functional groups to interact with a variety of biological targets. The ease of synthesis and the ability to readily modify the phenoxy and acetamide moieties have made this scaffold a favorite among medicinal chemists.[1]

Phenoxyacetamide derivatives have been investigated for a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2] This guide will focus on two of the most prominent and well-studied activities: anticonvulsant and antimicrobial. We will explore the chemical space of phenoxyacetamide derivatives, highlighting key structural features that contribute to their biological profiles and providing the necessary technical details to empower researchers in their quest for novel therapeutics.

Synthetic Strategies for Phenoxyacetamide Derivatives

The synthesis of phenoxyacetamide derivatives is generally straightforward, often involving the reaction of a substituted phenol with a haloacetamide or the coupling of a phenoxyacetic acid with an amine. The choice of synthetic route depends on the desired substitutions on the aromatic ring and the acetamide nitrogen.

General Synthesis of Phenoxyacetic Acids

A common starting point for many phenoxyacetamide derivatives is the corresponding phenoxyacetic acid. This intermediate is typically prepared via the Williamson ether synthesis.

-

Reaction: A substituted phenol is treated with an α-haloacetic acid, most commonly chloroacetic acid, in the presence of a base.

-

Mechanism: The base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then displaces the halide from the α-haloacetic acid through an SN2 reaction to form the phenoxyacetic acid.[3]

Experimental Protocol: Synthesis of a Substituted Phenoxyacetic Acid

-

Dissolve the substituted phenol (1.0 eq) in a suitable solvent such as aqueous sodium hydroxide (2.5 eq in water).

-

Add chloroacetic acid (1.1 eq) portion-wise to the solution while stirring.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the phenoxyacetic acid.

-

Filter the precipitate , wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

-

Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Synthesis of Phenoxyacetamides from Phenoxyacetic Acids

Once the phenoxyacetic acid is obtained, it can be readily converted to the corresponding phenoxyacetamide through an amidation reaction.

-

Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate amide bond formation. Common activating agents include thionyl chloride (to form an acyl chloride) or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amine Coupling: The activated phenoxyacetic acid is then reacted with a primary or secondary amine to yield the desired phenoxyacetamide.

Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative

-

Suspend the substituted phenoxyacetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane, DMF).

-

Add a coupling agent (e.g., EDC, 1.2 eq) and an activator (e.g., HOBt, 1.2 eq) and stir at 0 °C for 30 minutes.

-

Add the desired amine (1.1 eq) and a base (e.g., triethylamine, 1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization.

-

Confirm the structure of the final phenoxyacetamide derivative by spectroscopic methods.

Biological Activities of Phenoxyacetamide Compounds

Anticonvulsant Activity

A significant body of research has highlighted the potential of phenoxyacetamide derivatives as anticonvulsant agents.[4] These compounds have shown efficacy in various preclinical models of epilepsy, with some derivatives exhibiting potency comparable to or greater than existing antiepileptic drugs.

Table 1: Anticonvulsant Activity of Selected Phenoxyacetamide Derivatives

| Compound ID | Substituents | Animal Model | ED50 (mg/kg) | Reference |

| PCA-1 | 4-Chloro | MES (mice) | 25 | Fictional Data |

| PCA-2 | 2,6-Dimethyl | scPTZ (mice) | 15 | Fictional Data |

| PCA-3 | 4-Trifluoromethyl | 6-Hz (mice) | 10 | Fictional Data |

MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used primary screening model for identifying compounds effective against generalized tonic-clonic seizures.[5]

-

Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25 g). House the animals under standard laboratory conditions with free access to food and water.

-

Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group (e.g., saline, DMSO) and a positive control group (e.g., phenytoin) should be included.

-

Induction of Seizures: At the time of peak effect of the drug (e.g., 30-60 minutes post-administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The percentage of animals protected from the tonic hind limb extension is calculated for each dose group. The median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

Antimicrobial Activity

Phenoxyacetamide derivatives have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Their mechanism of action is believed to involve the disruption of essential cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Selected Phenoxyacetamide Derivatives

| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |

| PMA-1 | 4-Nitro | Staphylococcus aureus | 16 | Fictional Data |

| PMA-2 | 2,4-Dichloro | Escherichia coli | 32 | Fictional Data |

| PMA-3 | 3-Bromo | Candida albicans | 8 | Fictional Data |

MIC: Minimum Inhibitory Concentration

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Test Compound: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyacetamide derivatives is highly dependent on the nature and position of substituents on the phenoxy ring and the acetamide moiety.

Anticonvulsant Activity SAR

-

Phenoxy Ring Substituents: Electron-withdrawing groups (e.g., halogens, nitro groups) at the para-position of the phenoxy ring are often associated with enhanced anticonvulsant activity. The presence of small, lipophilic groups at the ortho or meta positions can also be beneficial.

-

Acetamide Moiety: The nature of the substituent on the acetamide nitrogen plays a crucial role. Small, unbranched alkyl groups or cyclic amines can lead to potent compounds. The presence of a hydrogen bond donor on the amide nitrogen is generally considered essential for activity.

Antimicrobial Activity SAR

-

Phenoxy Ring Substituents: Similar to anticonvulsant activity, the presence of electron-withdrawing groups on the phenoxy ring, particularly halogens, tends to increase antimicrobial potency.

-

Acetamide Moiety: The incorporation of heterocyclic rings or long alkyl chains on the acetamide nitrogen can significantly impact the antimicrobial spectrum and potency of the compounds.

Mechanisms of Action

Anticonvulsant Mechanism of Action

The anticonvulsant effects of many phenoxyacetamide derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission.[8][9] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[10] Phenoxyacetamides may act as positive allosteric modulators of the GABAA receptor, binding to a site distinct from the GABA binding site and potentiating the receptor's response to GABA.[11] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Caption: Anticonvulsant mechanism of phenoxyacetamides via GABA-A receptor modulation.

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of phenoxyacetamide derivatives is not as well-defined as their anticonvulsant action and may vary depending on the specific compound and microbial species. However, a plausible mechanism involves the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. For instance, some derivatives may interfere with cell wall synthesis by inhibiting enzymes like transpeptidase, which is crucial for peptidoglycan cross-linking.[12] Others may disrupt the integrity of the cell membrane, leading to leakage of cellular contents and cell death.

Sources

- 1. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. screening methods for Antiepileptic activity | PPTX [slideshare.net]

- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 9. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 12. mjm.mcgill.ca [mjm.mcgill.ca]

Introduction: The Versatility of the Acetamide Scaffold in Oncology

An In-Depth Technical Guide to the Discovery and Development of Novel Acetamide Derivatives as Anticancer Agents

The acetamide functional group, characterized by an N-acylethan-1-amine moiety, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticonvulsant, and antimicrobial properties[1][2]. The well-known analgesic and antipyretic agent, paracetamol, is a classic example of a simple yet effective acetamide-based drug[1]. In the realm of oncology, the acetamide scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent cytotoxic effects against various cancer cell lines[1][3][4][5]. This guide provides a comprehensive overview of the discovery and development of novel acetamide derivatives as promising anticancer therapeutic agents, from rational design and synthesis to preclinical evaluation and future perspectives.

Rational Design and Synthesis of Novel Acetamide Derivatives

The journey of developing a novel anticancer agent begins with the rational design and efficient synthesis of new chemical entities. This process is guided by a deep understanding of the molecular targets and the structure-activity relationships of existing compounds.

Lead Identification and Optimization

The identification of a lead compound is a critical first step. This often involves screening a library of compounds for a desired biological activity. Once a hit is identified, its potency and selectivity are optimized through iterative chemical modifications. Structure-Activity Relationship (SAR) studies are instrumental in this phase, providing insights into how different functional groups on the acetamide scaffold influence its anticancer activity[6][7]. For instance, SAR studies on acetamide-sulfonamide hybrids have shown that the nature of the substituent on the sulfonamide moiety can significantly impact the compound's urease inhibitory activity[6].

In modern drug discovery, in silico methods such as molecular docking are invaluable for predicting the binding affinity and mode of interaction between a designed molecule and its biological target[4][8]. These computational tools allow researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Synthetic Methodologies

The synthesis of acetamide derivatives can be achieved through various established organic chemistry reactions[9][10][11]. A common approach involves the reaction of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride. One-pot, multi-component reactions are particularly attractive for their efficiency and atom economy, allowing for the synthesis of complex molecules in a single step[5].

Following synthesis, the purification and characterization of the novel compounds are paramount. Techniques such as thin-layer chromatography (TLC), column chromatography, and recrystallization are used for purification. The structural integrity of the synthesized molecules is then confirmed using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)[1][8].

Preclinical Evaluation of Anticancer Activity

Once a series of novel acetamide derivatives has been synthesized and characterized, they undergo rigorous preclinical evaluation to assess their anticancer potential. This involves a combination of in vitro and in vivo studies.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. Commonly used cell lines include HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer)[1][5]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine the cytotoxic effects of a compound.

Experimental Protocol: MTT Assay for Cell Viability [1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the acetamide derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Acetamide derivatives have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes like tubulin polymerization[3][12][13].

One common mechanism of action for anticancer agents is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Experimental Protocol: Measurement of Intracellular ROS [9]

-

Cell Seeding and Treatment: Seed J774.A1 macrophage cells (or other suitable cell lines) in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere for 2 hours. Treat the cells with the test compounds for 24 hours[9].

-

Probe Loading: Add 2',7'-dichlorofluorescein-diacetate (H₂DCF-DA) to the growth medium at a final concentration of 5 µM and incubate for 1 hour at 37°C. H₂DCF-DA is a non-fluorescent probe that is oxidized to the highly fluorescent DCF in the presence of ROS[9].

-

Induction of Oxidative Stress: Wash the cells twice with phosphate-buffered saline (PBS), add fresh medium, and treat with a ROS inducer like tert-butyl hydroperoxide (tBOH) for 30 minutes[9].

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 490 nm and an emission wavelength of 520 nm[9].

-

Data Analysis: Express the results as Relative Fluorescence Units (RFU) to quantify the level of intracellular ROS[9].

In Vivo Efficacy

Promising candidates from in vitro studies are then evaluated in animal models to assess their in vivo efficacy and safety. Xenograft models, where human tumors are grown in immunocompromised mice, are commonly used to evaluate the ability of a compound to reduce tumor growth[13]. During these studies, key parameters such as tumor volume and weight, as well as the animal's overall health (including hematological and biochemical profiles), are closely monitored[3].

Case Study: Thiazole-Based Acetamide Derivatives as Tubulin Polymerization Inhibitors

A notable example of a promising class of acetamide derivatives is the thiazole-containing acetamides. Certain novel thiazole-2-acetamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division[12].

Mechanism of Action: Tubulin Polymerization Inhibition

These compounds bind to the colchicine binding site on tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest and ultimately triggers apoptosis, as evidenced by the activation of caspases 3 and 9, and an increase in the pro-apoptotic protein Bax, alongside a decrease in the anti-apoptotic protein Bcl2[12].

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of some of the most potent thiazole-2-acetamide derivatives against various cancer cell lines.

| Compound | Tubulin Polymerization IC50 (µM) |

| 10a | 2.69 |

| 10o | 3.62 |

| 13d | 3.68 |

| Combretastatin A-4 (Reference) | 8.33 |

Data sourced from[12]

Workflow for the Mechanism of Action

Caption: Mechanism of action of thiazole-acetamide derivatives.

Future Perspectives and Conclusion

The discovery and development of novel acetamide derivatives continue to be a vibrant area of cancer research. A significant challenge in oncology is the development of drug resistance[13]. Future research will likely focus on designing acetamide derivatives that can overcome known resistance mechanisms. Furthermore, the exploration of novel molecular targets and the development of more selective and potent compounds remain key objectives.

References

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central. Available at: [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors. ACS Omega. Available at: [Link]

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed Central. Available at: [Link]

-

acetamide. Organic Syntheses. Available at: [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of Their Antiproliferative Potency against Different Cancer Cell Lines. ResearchGate. Available at: [Link]

-

Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. Available at: [Link]

-

New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]

- Method and assays for quantitation of acetamide in a composition. Google Patents.

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. PubMed Central. Available at: [Link]

-

Structure-activity relationship of protein kinase CK2 inhibitors with different scaffolds. ResearchGate. Available at: [Link]

-

What is Acetamide used for?. Patsnap Synapse. Available at: [Link]

-

Synthesis, and Evaluation of Novel N-(5-cyano-6-phenyl-2-thioxo-2,3-dihydropyrimidin-4-yl)-2-(phenylamino) acetamide derivatives by In silico investigations as an anticancer scaffold. Asian Journal of Research in Chemistry. Available at: [Link]

-

Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. ResearchGate. Available at: [Link]

-

Advances in reversible covalent kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajrconline.org [ajrconline.org]

- 9. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]

- 12. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A Guide to Target Identification and Validation

An In-depth Technical Guide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract